

Crystal Structure of Ethyl Phenoxyacetate Analog: A Technical Guide

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Compound of Interest

Compound Name: Ethyl phenoxyacetate

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This in-depth technical guide delves into the crystal structure of **ethyl phenoxyacetate** and its analogs. **Ethyl phenoxyacetates** are a versatile class of compounds with applications ranging from herbicides to potential therapeutics. Understanding their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing novel molecules with enhanced efficacy and specificity. This guide provides a comprehensive overview of their crystallographic data, detailed experimental methodologies, and insights into their interaction with relevant biological pathways.

Crystallographic Data of Ethyl Phenoxyacetate Analog

The following table summarizes the crystallographic data for a selection of **ethyl phenoxyacetate** analogs, providing a comparative overview of their solid-state structures. These structures have been determined by single-crystal X-ray diffraction.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z	Ref.
Ethyl 2-(4-aminophenoxy)acetate	C ₁₀ H ₁₃ NO ₃	Triclinic	P-1	8.2104(6)	10.3625(9)	11.9562(9)	101.787(7)	91.849(6)	102.755(7)	962.8(1)	4	[1]
Ethyl 2-bromophenoxy)acetate	C ₁₀ H ₁₁ BrO ₃	Monoclinic	P2 ₁ /n	5.3473(3)	26.7605(15)	7.9862(5)	90	107.796(4)	90	1088.8(1)	4	

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[\[2\]](#)[\[3\]](#)

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158
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[\[4\]](#)[\[5\]](#)

Experimental Protocols

This section outlines the general methodologies employed in the synthesis, crystallization, and structural determination of **ethyl phenoxyacetate** analogs.

General Synthesis of Ethyl Phenoxyacetate Analogs

A common and effective method for the synthesis of **ethyl phenoxyacetate** analogs is the Williamson ether synthesis. This involves the reaction of a substituted phenol with an ethyl

haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a weak base.

Materials:

- Substituted phenol
- Ethyl chloroacetate or ethyl bromoacetate
- Potassium carbonate (K_2CO_3) or sodium carbonate (Na_2CO_3)
- Acetone or N,N-dimethylformamide (DMF)
- Dichloromethane or ethyl acetate for extraction
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of the substituted phenol in a suitable solvent (e.g., acetone or DMF), add a molar excess of a weak base such as potassium carbonate.
- Stir the mixture at room temperature for a designated period, typically 30 minutes, to facilitate the formation of the phenoxide salt.
- Add ethyl chloroacetate or ethyl bromoacetate to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure **ethyl phenoxyacetate** analog.^[4]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

Procedure:

- Dissolve the purified **ethyl phenoxyacetate** analog in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to form a nearly saturated solution.
- Filter the solution to remove any particulate matter.
- Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with small perforations to allow for slow evaporation of the solvent.
- Store the vial in a vibration-free environment at a constant temperature.
- Monitor the vial periodically for the formation of single crystals. The process may take several days to weeks.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

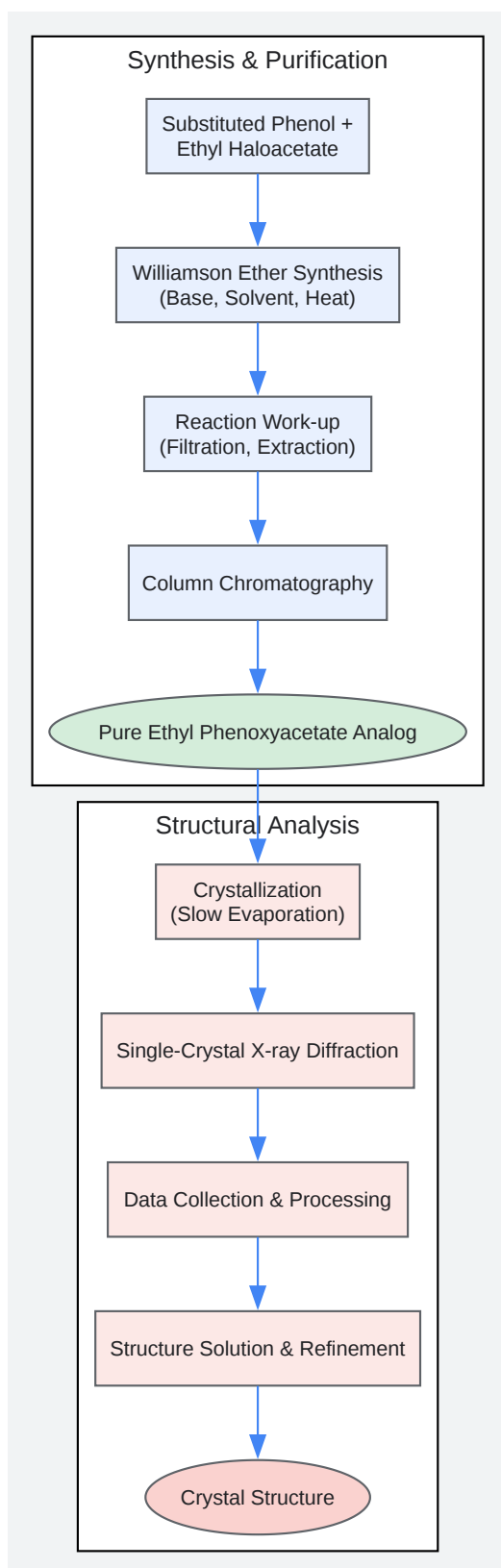
Procedure:

- A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.
- The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.

- X-ray diffraction data are collected using a specific radiation source, typically Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54178 \text{ \AA}$).^[6]
- The collected diffraction data are processed, which includes integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .^[7]
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final structural model is validated using software tools like CHECKCIF.

Signaling Pathway and Experimental Workflow Visualization

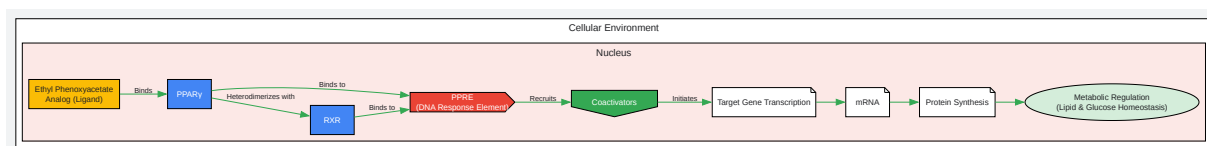
The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by **ethyl phenoxyacetate** analogs and a general experimental workflow for their synthesis and structural analysis.



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Caption: General experimental workflow for the synthesis and crystal structure determination of **ethyl phenoxyacetate** analogs.

Certain **ethyl phenoxyacetate** analogs, such as ethyl-2-(4-aminophenoxy)acetate, have been identified as precursors for activators of Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ).^[1] PPAR γ is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism.^{[8][9]} The activation of PPAR γ by synthetic ligands is a key mechanism for the action of certain antidiabetic drugs.^{[10][11]}



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Caption: Simplified signaling pathway of Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ) activation by a ligand.

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